![molecular formula C6H7ClN2 B118308 6-Chloro-4-methylpyridin-2-amine CAS No. 51564-92-2](/img/structure/B118308.png)
6-Chloro-4-methylpyridin-2-amine
Overview
Description
6-Chloro-4-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a white to yellow-brown solid .
Synthesis Analysis
An efficient synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for lumacaftor, has been described . The synthesis starts from 2-amino-6-chloropyridine and involves a four-step sequence, with the crucial 5-position methylation achieved via a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methylpyridin-2-amine consists of a pyridine ring with a chlorine atom at the 6th position and a methyl group at the 4th position . The InChI code is 1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) .Physical And Chemical Properties Analysis
6-Chloro-4-methylpyridin-2-amine has a molecular weight of 142.58 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is a white to yellow-brown solid . The exact melting and boiling points are not specified in the search results.Scientific Research Applications
Chemical Synthesis
6-Chloro-4-methylpyridin-2-amine is often used as a starting material or intermediate in the synthesis of various chemical compounds . Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in the field of chemical synthesis .
Pharmaceutical Research
This compound has been identified as a key intermediate in the synthesis of Lumacaftor , a drug used in the treatment of cystic fibrosis. The improved synthesis of 6-Chloro-5-methylpyridin-2-amine has been described, which avoids the utilization of peroxide .
Ligand for Metal Complexes
2-Amino-4-methylpyridine, a compound structurally similar to 6-Chloro-4-methylpyridin-2-amine, has been used as a ligand to form methoxo-bridged copper (II) complexes . It’s plausible that 6-Chloro-4-methylpyridin-2-amine could serve a similar role in the formation of metal complexes.
Safety and Handling Research
Research into the safety and handling of 6-Chloro-4-methylpyridin-2-amine is also an important application. Understanding the compound’s hazard statements, precautionary statements, and proper storage conditions is crucial for its safe use in various fields .
Safety and Hazards
Future Directions
The compound is a key intermediate for lumacaftor, a drug used in the treatment of cystic fibrosis . The improved synthesis of this compound, which avoids the use of peroxide, represents a safer and more efficient method for its production . This could have implications for the production of lumacaftor and potentially other pharmaceuticals.
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals .
Mode of Action
As a pyridine derivative, it may interact with biological targets through hydrogen bonding, dipole-dipole interactions, and pi-stacking .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Chloro-4-methylpyridin-2-amine . .
properties
IUPAC Name |
6-chloro-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCZHMVYZDGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600250 | |
Record name | 6-Chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridin-2-amine | |
CAS RN |
51564-92-2 | |
Record name | 6-Chloro-4-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51564-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinamine, 6-chloro-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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